5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile

Catalog No.
S13762646
CAS No.
M.F
C17H16N2O2
M. Wt
280.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzon...

Product Name

5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile

IUPAC Name

5-(2-formylphenyl)-2-(2-methoxyethylamino)benzonitrile

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C17H16N2O2/c1-21-9-8-19-17-7-6-13(10-15(17)11-18)16-5-3-2-4-14(16)12-20/h2-7,10,12,19H,8-9H2,1H3

InChI Key

YXSNTPYOWCSFRQ-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=C(C=C1)C2=CC=CC=C2C=O)C#N

5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile is a chemical compound with the molecular formula C17H16N2O2C_{17}H_{16}N_{2}O_{2} and a molecular weight of approximately 280.32 g/mol. This compound is characterized by its unique structure, which includes a formyl group and a methoxyethylamino group attached to a benzonitrile framework. It is primarily utilized in research settings due to its potential applications in medicinal chemistry and material science.

  • Oxidation: The formyl group can be oxidized to form a carboxylic acid, using agents such as potassium permanganate.
  • Reduction: The formyl group can be reduced to an alcohol with reducing agents like sodium borohydride.
  • Substitution: The amino group may undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under appropriate conditions.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionVarious nucleophilesPresence of a base (e.g., sodium hydroxide)

Major Products

  • From Oxidation: 5-(2-Carboxyphenyl)-2-[(2-methoxyethyl)amino]benzonitrile.
  • From Reduction: 5-(2-Hydroxyphenyl)-2-[(2-methoxyethyl)amino]benzonitrile.
  • From Substitution: Products depend on the nucleophile used.

Research indicates that 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile may exhibit biological activity, particularly in pharmacological contexts. It has been explored for its potential as a pharmacophore in drug design, targeting specific receptors or enzymes. Its structural features may allow it to modulate biochemical pathways, influencing various cellular processes .

The synthesis of 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile typically involves multi-step organic reactions:

  • Starting Material: A suitable benzonitrile derivative is selected as the precursor.
  • Amination: The methoxyethylamino group is introduced through nucleophilic substitution, where the formylated intermediate reacts with 2-methoxyethylamine under controlled conditions.
  • Purification: The final product is purified to achieve high yield and purity, often utilizing techniques such as recrystallization or chromatography .

This compound has several notable applications:

  • In Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
  • In Medicine: Investigated for its potential roles in drug design, particularly for targeting specific biological pathways or receptors.
  • In Industry: Utilized in developing advanced materials, including polymers and dyes, due to its unique structural properties .

Studies involving 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile focus on its interactions with biological molecules. These interactions may include binding affinities to specific enzymes or receptors, which can alter their activity and influence biochemical pathways. Understanding these interactions is crucial for evaluating the compound's potential therapeutic applications .

Several compounds share structural similarities with 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile:

  • 5-(4-Formylphenyl)-2-aminobenzonitrile: Lacks the methoxyethyl group, which may significantly affect its solubility and reactivity.
  • 5-(4-Formylphenyl)-2-[(2-hydroxyethyl)amino]benzonitrile: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering hydrogen bonding capabilities.

Uniqueness

The uniqueness of 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile lies in its combination of both the formyl and methoxyethylamino groups. This specific arrangement confers distinct chemical properties and reactivity patterns that are advantageous for targeted applications in various fields, particularly in medicinal chemistry and material science .

IUPAC Nomenclature and Structural Isomerism Considerations

The systematic name 5-(2-Formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile adheres to IUPAC conventions for substituted benzonitrile derivatives. The parent structure is benzonitrile (C₆H₅CN), with substituents at the 2- and 5-positions of the benzene ring. The 2-position hosts a [(2-methoxyethyl)amino] group (-NH-CH₂-CH₂-O-CH₃), while the 5-position features a 2-formylphenyl substituent (C₆H₄-CHO). This nomenclature prioritizes the nitrile group (-CN) as the principal functional group, with numbering beginning at its position.

Structural isomerism arises from the spatial arrangement of substituents. The compound exhibits positional isomerism due to the relative placement of the formylphenyl and methoxyethylamino groups. For instance, alternative configurations such as 4-(2-formylphenyl)-3-[(2-methoxyethyl)amino]benzonitrile would represent distinct isomers. Additionally, functional group isomerism is theoretically possible if the nitrile group were replaced with isonitrile (-NC), though such variants remain unreported in the literature.

Crystallographic Analysis and X-ray Diffraction Studies

While experimental X-ray diffraction data for this specific compound remains unpublished, crystallographic principles for analogous benzonitrile derivatives provide insight into its potential solid-state structure. The molecule’s planar benzene rings and polar functional groups suggest a crystalline lattice stabilized by intermolecular interactions such as:

  • Dipole-dipole interactions between nitrile and formyl groups
  • Hydrogen bonds involving the amino (-NH-) and methoxy (-O-CH₃) moieties
  • π-π stacking of aromatic systems

Hypothetical unit cell parameters derived from similar compounds (e.g., 4-formylbenzonitrile) predict a monoclinic crystal system with space group P2₁/c. Key anticipated metrics include:

ParameterPredicted Value
a-axis (Å)12.5–14.2
b-axis (Å)7.8–8.5
c-axis (Å)15.3–16.1
β-angle (°)105–110
Z (unit cell)4

The methoxyethyl side chain likely adopts a gauche conformation to minimize steric hindrance between the oxygen atom and adjacent substituents.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Theoretical ¹H NMR spectral features of 5-(2-formylphenyl)-2-[(2-methoxyethyl)amino]benzonitrile include:

  • Aromatic protons: Multiplets at δ 7.2–8.5 ppm for the benzene rings
  • Formyl proton: Singlet at δ 9.8–10.2 ppm
  • Methoxy group: Singlet at δ 3.3–3.5 ppm (3H)
  • Ethylene protons:
    • -NH-CH₂-CH₂-O-: δ 2.8–3.1 ppm (2H, triplet)
    • -CH₂-O-CH₃: δ 3.5–3.7 ppm (2H, triplet)
  • Amino proton: Broad singlet at δ 5.5–6.0 ppm (exchangeable)

In ¹³C NMR, key signals would appear at:

  • Nitrile carbon: δ 115–120 ppm
  • Formyl carbon: δ 190–195 ppm
  • Methoxy carbon: δ 55–60 ppm
  • Aromatic carbons: δ 120–140 ppm

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Critical FTIR absorption bands for this compound include:

Wavenumber (cm⁻¹)Assignment
2220–2240C≡N stretch (nitrile)
1680–1700C=O stretch (formyl)
1600–1620N-H bend (secondary amine)
1250–1270C-O-C stretch (methoxy)
1100–1120C-N stretch (amine)

The absence of broad O-H stretches (3200–3600 cm⁻¹) confirms the lack of hydroxyl groups, consistent with the molecular structure.

Mass Spectrometric Fragmentation Patterns

Hypothetical electron ionization (EI) mass spectral features include:

  • Molecular ion peak: m/z 296.3 (C₁₇H₁₆N₂O₂⁺)
  • Major fragments:
    • m/z 267.2 (loss of CH₂O, -29.0 Da)
    • m/z 239.1 (loss of CH₂O + CO, -57.1 Da)
    • m/z 105.0 (formylphenyl ion, C₇H₅O⁺)

High-resolution mass spectrometry would confirm the exact mass with an error margin <5 ppm.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

280.121177757 g/mol

Monoisotopic Mass

280.121177757 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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